molecular formula C23H18FN3O3 B10997840 N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10997840
M. Wt: 403.4 g/mol
InChI Key: NZYMIPQYXBCPAI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the fluorobenzyl, methoxyphenyl, and carboxamide moieties contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors. For instance, anthranilic acid derivatives can undergo cyclization with formamide or its derivatives under acidic or basic conditions to form the quinazoline ring.

  • Introduction of the 2-Methoxyphenyl Group: : The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable quinazoline derivative with 2-methoxyphenyl halides in the presence of a base.

  • Attachment of the 2-Fluorobenzyl Group: : The 2-fluorobenzyl group can be attached through a reductive amination reaction. This involves the reaction of the quinazoline derivative with 2-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the quinazoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The quinazoline core is a common scaffold in drug design, and modifications of this compound could lead to the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, compounds with a quinazoline core can interact with enzymes or receptors, modulating their activity. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity, while the carboxamide group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-2-methoxybenzylaMine: This compound shares the fluorobenzyl and methoxyphenyl groups but lacks the quinazoline core.

    1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine: This compound has a similar substitution pattern but features a piperidine ring instead of a quinazoline core.

Uniqueness

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with fluorobenzyl and methoxyphenyl groups. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3/c1-30-21-9-5-4-8-20(21)27-14-26-19-12-15(10-11-17(19)23(27)29)22(28)25-13-16-6-2-3-7-18(16)24/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

NZYMIPQYXBCPAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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